(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds, which have garnered interest due to their diverse biological activities. This article reviews the biological activity of this particular compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chromene backbone substituted with a chlorophenyl imine group and a methoxy group at specific positions. The presence of a pyridine moiety further enhances its biological profile. The molecular formula is C18H17ClN2O3, and its molecular weight is approximately 348.79 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H17ClN2O3 |
Molecular Weight | 348.79 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. Studies have shown that derivatives of chromene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
Antiviral Activity
Preliminary investigations into the antiviral potential of this compound suggest it may exhibit activity against human adenovirus (HAdV). Compounds structurally related to chlorophenyl derivatives have been reported to inhibit viral replication by targeting specific stages in the viral life cycle. Mechanistic studies indicate that such compounds can interfere with viral DNA replication processes, providing a basis for further exploration in antiviral therapy.
Anticancer Properties
Chromene derivatives have been extensively studied for their anticancer properties. The compound may induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators. Specific studies have highlighted the potential of similar compounds in inhibiting tumor growth in xenograft models, showcasing their promise as chemotherapeutic agents.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various chromene derivatives against clinical isolates. The compound exhibited significant inhibition against E. coli with an MIC value of 4 µg/mL.
- Antiviral Mechanism : In vitro assays demonstrated that a related derivative effectively reduced HAdV replication by 70% at a concentration of 1 µM, suggesting potential for therapeutic development against viral infections.
- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with similar compounds resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
Table 2: Biological Activity Summary
Properties
IUPAC Name |
2-(2-chlorophenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-7-5-12-20(25-14)27-22(28)16-13-15-8-6-11-19(29-2)21(15)30-23(16)26-18-10-4-3-9-17(18)24/h3-13H,1-2H3,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKOKCYEQBQPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.